

Unraveling Species-Specific Nuances in 5-Oxodecanoyl-CoA Metabolism: A Comparative Guide

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Compound of Interest

Compound Name: 5-Oxodecanoyl-CoA

Cat. No.: B15550595

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For researchers, scientists, and drug development professionals, understanding the species-specific differences in the metabolism of key molecules is paramount for preclinical studies and translational research. This guide provides a comprehensive comparison of **5-Oxodecanoyl-CoA** metabolism across different species, supported by experimental data and detailed protocols.

The metabolism of **5-Oxodecanoyl-CoA**, a medium-chain ketoacyl-CoA, is a critical process in fatty acid beta-oxidation. Species-specific variations in the enzymes governing this pathway can lead to significant differences in metabolic rates and product profiles, impacting toxicological assessments and the development of therapeutic agents.

Comparative Analysis of Enzyme Activity

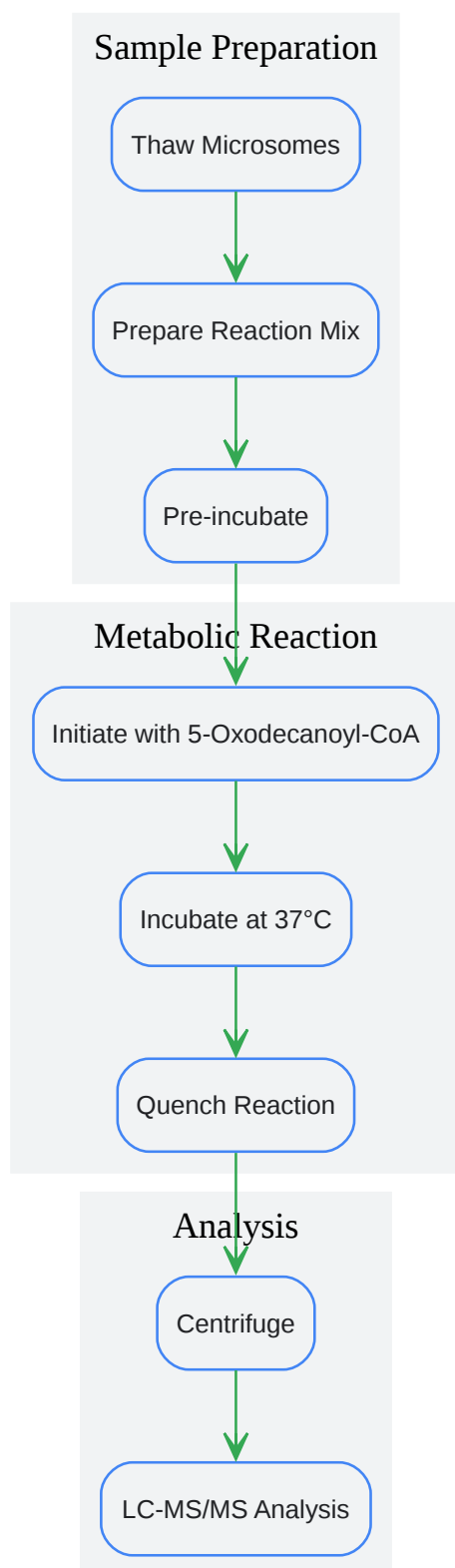
The primary enzymes involved in the beta-oxidation of medium-chain fatty acids are the acyl-CoA dehydrogenases (ACADs). Studies have revealed notable differences in the substrate specificity of these enzymes across species, which directly influences the metabolism of **5-Oxodecanoyl-CoA**.

Enzyme	Human	Rat	Mouse	Key Observations
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)	Optimal activity with medium-chain acyl-CoAs.	Exhibits broader substrate specificity towards longer-chain acyl-CoAs compared to human MCAD.	More active towards longer-chain substrates than human MCAD[1].	These differences in substrate preference suggest that the initial dehydrogenation of 5-Oxodecanoyl-CoA may occur at varying efficiencies across these species.
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)	Less active with longer-chain substrates.	More active toward substrates with longer carbon side chains compared to the human enzyme[2].	Data not available.	This further supports the concept of species-dependent variations in acyl-CoA dehydrogenase activity.
Trifunctional Protein	Catalyzes the conversion of 3-Oxodecanoyl-CoA to Octanoyl-CoA[3][4].	Pathway inferred by homology to humans.	Pathway inferred by homology to humans.	The latter steps of beta-oxidation for ketoacyl-CoAs are generally conserved, but subtle kinetic differences may exist.

Signaling Pathways and Metabolic Fate

The metabolism of **5-Oxodecanoyl-CoA** is integrated into the broader network of fatty acid beta-oxidation, primarily occurring within the mitochondria. The resulting products, acetyl-CoA and a shortened acyl-CoA, enter the citric acid cycle for energy production or are utilized in other metabolic pathways.





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References

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- 2. A novel approach to the characterization of substrate specificity in short/branched chain Acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | 3-Oxodecanoyl-CoA+CoA-SH<=>Octanoyl-CoA [reactome.org]
- 4. Reactome | 3-Oxodecanoyl-CoA+CoA-SH<=>Octanoyl-CoA [reactome.org]
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